molecular formula C12H12O4 B11777692 Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate

Cat. No.: B11777692
M. Wt: 220.22 g/mol
InChI Key: PEAGAHLIMUAPJI-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is an ester compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate, often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the cyclization of 2-hydroxy-1,4-diones using trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant . This method provides moderate-to-good yields and is efficient for preparing benzofuran derivatives.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate can be compared with other similar compounds in the benzofuran family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 3-methoxy-7-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofurans are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of various substituents on the benzofuran ring significantly influences their biological activity. Specifically, methylation at the 3-position has been shown to enhance antiproliferative effects against various cancer cell lines .

Research indicates that this compound exhibits potent anticancer properties through multiple mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that this compound can trigger programmed cell death in cancer cells. For instance, it has been shown to activate caspases, which are critical markers for apoptosis. In one study, treatment with related benzofuran derivatives resulted in a significant increase in caspase 3/7 activity, indicating apoptosis induction .
  • Cell Cycle Arrest : Compounds similar to this compound have been observed to interfere with cell cycle progression. They can induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .
  • VEGFR-2 Inhibition : Some derivatives have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition potentially limits tumor growth by preventing the formation of new blood vessels .

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung carcinoma)1.48Apoptosis induction
NCI-H230.49Cell cycle arrest
K562 (Leukemia)<50DNA intercalation and apoptosis

These findings suggest that the compound is particularly effective against lung and leukemia cancer cell lines, with IC50 values comparable to established chemotherapeutics like staurosporine .

Case Studies

In a notable case study involving the synthesis and evaluation of benzofuran derivatives, researchers found that compounds bearing methoxy groups exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This compound was included in this evaluation and demonstrated significant growth inhibition across several tested cell lines .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-methoxy-7-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-5-4-6-8-9(7)16-11(10(8)14-2)12(13)15-3/h4-6H,1-3H3

InChI Key

PEAGAHLIMUAPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)OC)OC

Origin of Product

United States

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